molecular formula C16H16N4O B12427737 N-Desmethyl Alosetron-d4

N-Desmethyl Alosetron-d4

Cat. No.: B12427737
M. Wt: 284.35 g/mol
InChI Key: HVGCYMYYQOKECJ-JLZJBEKYSA-N
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Description

N-Desmethyl Alosetron-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Alosetron-d4 involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Alosetron-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .

Scientific Research Applications

N-Desmethyl Alosetron-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Alosetron and its metabolites.

    Biology: Employed in studies involving the serotonin 5-HT3 receptor to understand its role in various biological processes.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Alosetron.

    Industry: Applied in the development of new drugs targeting the serotonin 5-HT3 receptor.

Mechanism of Action

N-Desmethyl Alosetron-d4 exerts its effects by acting as an antagonist of the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. By blocking these receptors, the compound modulates serotonin-sensitive gastrointestinal processes, reducing symptoms like pain, abdominal discomfort, urgency, and diarrhea .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Alosetron-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantification in biological systems compared to its non-labeled counterparts .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

284.35 g/mol

IUPAC Name

2-[[2-deuterio-4-(trideuteriomethyl)-1H-imidazol-5-yl]methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one

InChI

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18)/i1D3,9D

InChI Key

HVGCYMYYQOKECJ-JLZJBEKYSA-N

Isomeric SMILES

[2H]C1=NC(=C(N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3)C([2H])([2H])[2H]

Canonical SMILES

CC1=C(NC=N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3

Origin of Product

United States

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